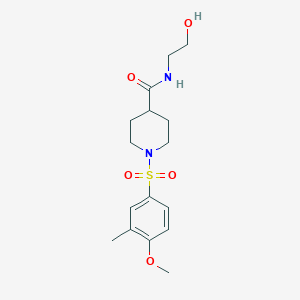
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as SMT-19969, is a novel small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. SMT-19969 is a selective and potent inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in various physiological and pathological processes.
作用机制
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide selectively inhibits TRPV4, which is a non-selective cation channel that is expressed in various tissues, including the central nervous system, kidney, lung, and gastrointestinal tract. TRPV4 is involved in various physiological processes, such as osmoregulation, mechanotransduction, and thermosensation. TRPV4 is also implicated in the pathogenesis of various diseases, such as inflammation, pain, and neurodegeneration. N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide blocks TRPV4-mediated calcium influx, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic effects by reducing pain behaviors in various animal models. N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and improving functional outcomes in traumatic brain injury models. Additionally, N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to improve intestinal barrier function and reduce inflammation in inflammatory bowel disease models.
实验室实验的优点和局限性
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV4, its well-established synthesis method, and its ability to be easily administered to animals. However, there are also limitations to using N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments, such as its relatively short half-life and the need for further optimization of dosing regimens.
未来方向
There are several future directions for the research and development of N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One potential direction is to investigate its potential as a treatment for other TRPV4-mediated diseases, such as cystic fibrosis, pulmonary hypertension, and cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its potential side effects. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for other neurological disorders.
合成方法
The synthesis of N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N,N-diethylpiperidine-4-carboxamide in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white solid with a high yield and purity.
科学研究应用
N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease models. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N,N-diethyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated as a potential treatment for inflammatory bowel disease, osteoarthritis, neuropathic pain, and traumatic brain injury.
属性
IUPAC Name |
N-(2-hydroxyethyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12-11-14(3-4-15(12)23-2)24(21,22)18-8-5-13(6-9-18)16(20)17-7-10-19/h3-4,11,13,19H,5-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXMJZGDVRTAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



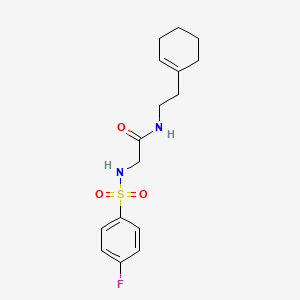
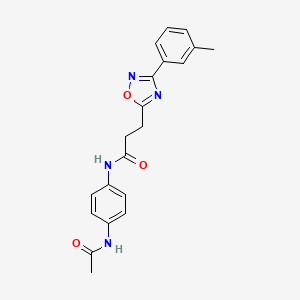




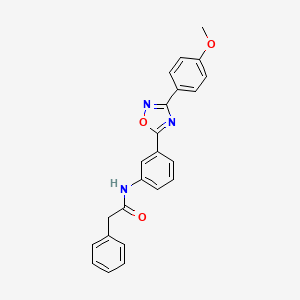
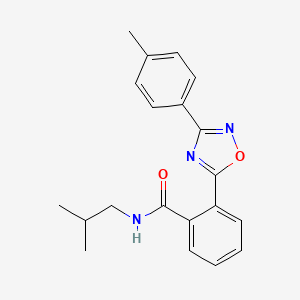
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)


